molecular formula C10H14ClN B1201180 4-Chlorophenylisobutylamine CAS No. 2275-64-1

4-Chlorophenylisobutylamine

Cat. No.: B1201180
CAS No.: 2275-64-1
M. Wt: 183.68 g/mol
InChI Key: BDZUAWTZJXBMLX-UHFFFAOYSA-N
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Description

4-Chlorophenylisobutylamine, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-(4-Chlorophenyl)butan-2-amine, also known as 1-(4-Chlorophenyl)-2-aminobutane or 4-Chlorophenylisobutylamine, is a chemical compound with the molecular formula C10H14ClN Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Chlorophenyl)butan-2-amine may also interact with various biological targets.

Mode of Action

It is an amine derivative , and amines are known to interact with various biological targets. The interaction of this compound with its targets could lead to changes in cellular processes, although the exact nature of these changes is currently unknown.

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(4-Chlorophenyl)butan-2-amine may affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-Chlorophenylisobutylamine plays a significant role in biochemical reactions, particularly in the inhibition of neurotransmitter reuptake. It interacts with several key biomolecules, including serotonin and dopamine transporters. The compound is approximately 2- and 5-fold less potent at inhibiting the reuptake of serotonin and dopamine, respectively, compared to para-chloroamphetamine . This interaction is crucial as it influences the levels of these neurotransmitters in the synaptic cleft, thereby affecting mood and behavior.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin and dopamine transporters leads to altered neurotransmitter levels, which can impact neuronal signaling and overall brain function . Additionally, it has been observed to cause a reduction in serotonin markers in rats, indicating its potential neurotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of serotonin and dopamine, the compound increases the concentration of these neurotransmitters in the synaptic cleft. This inhibition is not as potent as that of para-chloroamphetamine, but it still significantly affects neurotransmitter dynamics . The compound’s dopaminergic activity is similar to that of MDMA, although its serotonergic neurotoxicity is substantially less .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that a single administration of the compound can lead to a decrease in serotonin markers, with the extent of this decrease varying based on the dosage . Long-term exposure to the compound may result in sustained alterations in neurotransmitter levels and potential neurotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound causes a moderate reduction in serotonin markers, while higher doses result in more significant decreases . For instance, a single 10 mg/kg administration of para-chloroamphetamine to rats produces an approximate 80% decrease in serotonin markers, whereas 11 mg/kg and 22 mg/kg doses of this compound result in only 20% and 50% decreases, respectively . This indicates that the compound’s neurotoxic effects are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes responsible for the breakdown and synthesis of serotonin and dopamine. These interactions can affect metabolic flux and metabolite levels, influencing overall neurotransmitter dynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The compound’s distribution is crucial for its biochemical and cellular effects, as it influences the concentration of neurotransmitters in different regions of the brain .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular contexts, influencing neurotransmitter dynamics and cellular signaling pathways .

Properties

IUPAC Name

1-(4-chlorophenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZUAWTZJXBMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945430
Record name 4-Chloro-alpha-ethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2275-64-1
Record name 4-Chloro-α-ethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2275-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-aminobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-alpha-ethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)butan-2-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ4HK7485X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.